molecular formula C7H15NOS B8229945 N-(3-Methoxypropyl)thietan-3-amine

N-(3-Methoxypropyl)thietan-3-amine

Cat. No.: B8229945
M. Wt: 161.27 g/mol
InChI Key: IXITYZKZTXTEFF-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)thietan-3-amine is a chemical compound with the molecular formula C6H13NOS. It is a member of the thietane family, which consists of three-membered sulfur-containing heterocycles. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the thietane ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)thietan-3-amine typically involves the reaction of thietane with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated structure, such as a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-(3-Methoxypropyl)thietan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-Methoxypropyl)thietan-3-amine can be compared with other similar compounds, such as:

    Thietan-3-amine: Lacks the methoxypropyl group, leading to different chemical and biological properties.

    N-(2-Methoxyethyl)thietan-3-amine: Similar structure but with a different alkyl chain length, affecting its reactivity and applications.

    N-(3-Methoxypropyl)thiirane: Contains a three-membered ring with sulfur but differs in the ring strain and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-methoxypropyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-9-4-2-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXITYZKZTXTEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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